molecular formula C22H16BrClN2O2 B10929404 2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole

2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole

Cat. No.: B10929404
M. Wt: 455.7 g/mol
InChI Key: MOYIYAJLWYBACO-UHFFFAOYSA-N
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Description

2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the bromophenoxy and chlorobenzyl groups. One common method involves the reaction of 4-bromophenol with 3-(chloromethyl)benzyl chloride to form the intermediate 3-[(4-bromophenoxy)methyl]benzyl chloride. This intermediate is then reacted with 4-chlorobenzyl hydrazine to form the final oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex molecules with extended conjugation.

Scientific Research Applications

2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The bromophenoxy and chlorobenzyl groups can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole is unique due to the presence of both bromophenoxy and chlorobenzyl groups, which provide distinct chemical properties and potential applications. The oxadiazole ring also contributes to its stability and reactivity, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C22H16BrClN2O2

Molecular Weight

455.7 g/mol

IUPAC Name

2-[3-[(4-bromophenoxy)methyl]phenyl]-5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C22H16BrClN2O2/c23-18-6-10-20(11-7-18)27-14-16-2-1-3-17(12-16)22-26-25-21(28-22)13-15-4-8-19(24)9-5-15/h1-12H,13-14H2

InChI Key

MOYIYAJLWYBACO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=C(O2)CC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)Br

Origin of Product

United States

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